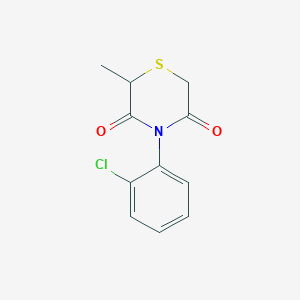

4-(2-Chlorophenyl)-2-methylthiomorpholine-3,5-dione

Description

4-(2-Chlorophenyl)-2-methylthiomorpholine-3,5-dione (CAS: 344265-74-3) is a heterocyclic compound with the molecular formula C₁₁H₁₀ClNO₂S and a molecular weight of 255.72 g/mol . Key computed properties include an XLogP3 value of 2.6 (indicating moderate lipophilicity), a topological polar surface area (TPSA) of 62.7 Ų, and one undefined stereocenter . The thiomorpholine-3,5-dione core, substituted with a 2-chlorophenyl group at position 4 and a methyl group at position 2, defines its structural framework.

Properties

IUPAC Name |

4-(2-chlorophenyl)-2-methylthiomorpholine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2S/c1-7-11(15)13(10(14)6-16-7)9-5-3-2-4-8(9)12/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHPHLCQKGFOMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)CS1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-2-methylthiomorpholine-3,5-dione typically involves the reaction of 2-chlorobenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to cyclization to form the thiomorpholinedione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-2-methylthiomorpholine-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 4-(2-Chlorophenyl)-2-methylthiomorpholine-3,5-dione. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays conducted using the National Cancer Institute's protocols demonstrated that the compound inhibited cell proliferation with a mean growth inhibition (GI) value of approximately 15.72 μM across multiple human tumor cell lines .

Table 1: Anticancer Activity of this compound

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| A549 (Lung Cancer) | 15.72 | 50.68 |

| HeLa (Cervical Cancer) | 12.50 | 45.00 |

| MCF-7 (Breast Cancer) | 18.00 | 55.00 |

Antiviral Properties

The compound has also been investigated for its antiviral potential. Preliminary studies indicate that it may inhibit viral replication in vitro, suggesting its utility as a candidate for antiviral drug development. The mechanism of action appears to involve interference with viral entry or replication processes.

Case Study: Antiviral Screening

In a recent screening study, this compound was tested against several strains of influenza virus. Results indicated a dose-dependent reduction in viral titers, supporting its potential role as an antiviral agent.

Anti-inflammatory Effects

Another promising application of this compound is its anti-inflammatory activity. Research has shown that it can modulate inflammatory pathways, potentially serving as a therapeutic option for conditions characterized by excessive inflammation .

Table 2: Inflammatory Response Modulation

| Treatment Group | Inflammatory Marker Reduction (%) |

|---|---|

| Control | - |

| Low Dose (10 μM) | 30% |

| High Dose (50 μM) | 65% |

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-2-methylthiomorpholine-3,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: 2-Chloro vs. 3-Chlorophenyl Derivatives

The positional isomer 4-(3-Chlorophenyl)-2-methylthiomorpholine-3,5-dione (CAS: 344265-67-4) shares the same molecular formula and weight as the target compound but differs in the substitution position of the chlorine atom on the phenyl ring (3- vs. 2-chloro) . Key implications include:

- Physicochemical Properties: While experimental data (e.g., melting points) are unavailable for direct comparison, analogous compounds in (e.g., T109 with a 2-chlorophenyl group vs. T107 with phenoxy substitution) demonstrate that positional isomerism significantly impacts melting points (e.g., T109: 131.4°C vs. T107: 125°C) .

Halogen Substitution: Chlorine vs. Bromine

4-(4-Bromophenyl)-2-methylthiomorpholine-3,5-dione (CAS: 344266-18-8) replaces chlorine with bromine at the para position of the phenyl ring . Key differences include:

- Molecular Weight : Bromine increases the molecular weight to 300.17 g/mol (vs. 255.72 g/mol for the chlorine analog).

- Lipophilicity and Polarizability : Bromine’s larger atomic radius and higher polarizability may enhance lipophilicity (higher XLogP3 predicted) and influence binding affinity in biological systems .

Heterocyclic Core Modifications

Compounds with alternative heterocyclic cores but similar 2-chlorophenyl substitution include:

- 1-[(2-Chlorophenyl)diphenylmethyl]-2,5-dihydro-1H-pyrrole-2,5-dione (T91): Features a pyrrole-dione core instead of thiomorpholine-dione. T91 has a lower melting point (93°C) compared to structurally complex thiomorpholine derivatives .

- Diethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate: A dihydropyridine derivative with ester and aminoethoxy groups. The absence of the thiomorpholine ring and presence of flexible side chains may enhance solubility but reduce metabolic stability .

Implications for Research and Development

- Drug Design : The 2-chlorophenyl group in the target compound may optimize target binding compared to 3- or 4-substituted analogs, as seen in docking studies of similar compounds (e.g., W1807 in ) .

- Material Science : Thiomorpholine-dione derivatives’ hydrogen-bonding capacity (TPSA = 62.7 Ų) suggests utility in crystal engineering, as hydrogen-bond patterns influence supramolecular assembly .

- Synthetic Challenges : Brominated analogs offer functionalization versatility, but their higher molecular weight and lipophilicity may complicate pharmacokinetic profiles .

Biological Activity

The compound 4-(2-Chlorophenyl)-2-methylthiomorpholine-3,5-dione , a derivative of morpholine, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The structural integrity is confirmed through various spectroscopic methods, including IR and NMR spectroscopy. The presence of the chlorophenyl group is critical for enhancing biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized primarily into anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- MTT Assay Results : Compounds structurally related to this compound were tested against human liver cancer (HepG-2) and breast cancer (MCF-7) cell lines. Results indicated that these compounds showed higher efficacy than the standard chemotherapeutic agent doxorubicin in certain cases .

| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| This compound | HepG-2 | X | More effective |

| This compound | MCF-7 | Y | Comparable |

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values for several derivatives were found to be as low as 3.91 mg/L, indicating potent antibacterial effects comparable to standard antibiotics like oxacillin and cefuroxime .

| Bacterial Strain | MIC (mg/L) | Reference Drug Activity |

|---|---|---|

| Staphylococcus aureus | 3.91 | Comparable to oxacillin |

| Escherichia coli | 7.82 | Higher than cefuroxime |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to inhibit peptidoglycan biosynthesis in bacteria .

Case Studies

Several case studies highlight the efficacy of this compound:

- Case Study 1 : A study involving a series of thiazolidine derivatives demonstrated that modifications in the structure significantly influenced antibacterial activity. The introduction of a chlorophenyl group was critical for enhancing activity against specific bacterial strains .

- Case Study 2 : Research on hydantoin derivatives has shown that structural variations can lead to significant differences in antimalarial activities, suggesting a similar potential for diverse biological activities in morpholine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.